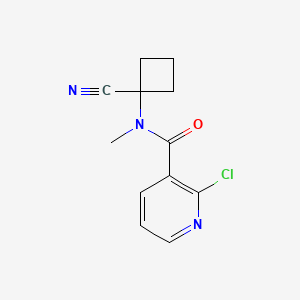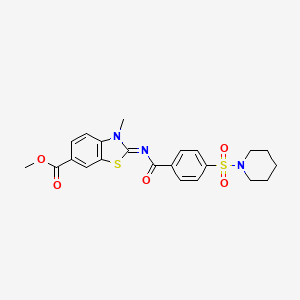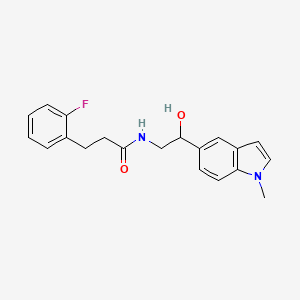
3-(2-fluorophenyl)-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-fluorophenyl)-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)propanamide is a chemical compound that has been of interest to researchers due to its potential applications in medicinal chemistry. The compound is a derivative of indole, a heterocyclic aromatic compound that is widely found in nature and has been shown to have a range of biological activities. In
Aplicaciones Científicas De Investigación
Potential Antiviral and Antimicrobial Applications
One study prepared a compound with a fragment similar to Brequinar, used in SARS-CoV-2 treatment trials, indicating potential applications in antiviral therapy (Manolov, Ivanov, & Bojilov, 2020). Another research synthesized 2-(6-methoxy-2-naphthyl)propionamide derivatives showing significant antibacterial and antifungal activities, suggesting the antimicrobial potential of related compounds (Helal, Abbas, Salem, Farag, & Ammar, 2013).
Anticancer Activity
Novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide were synthesized, exhibiting antioxidant and anticancer activities against human glioblastoma and breast cancer cell lines, providing insights into the therapeutic potential against cancer (Tumosienė, Kantminienė, Klevinskas, Petrikaitė, Jonuškienė, & Mickevičius, 2020).
Immunomodulatory Effects
A study on N-aryl-3-(indol-3-yl)propanamides revealed immunosuppressive activities, showcasing the potential of related compounds in modulating immune responses (Giraud, Marchand, Carbonnelle, Sartor, Lang, & Duflos, 2010).
Allosteric Modulation of Receptors
Research into novel compounds showed allosteric modulation of the cannabinoid CB1 receptor, hinting at the complexity of receptor interactions and the potential for designing drugs with specific receptor modulating properties (Price et al., 2005).
Propiedades
IUPAC Name |
3-(2-fluorophenyl)-N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O2/c1-23-11-10-15-12-16(6-8-18(15)23)19(24)13-22-20(25)9-7-14-4-2-3-5-17(14)21/h2-6,8,10-12,19,24H,7,9,13H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYZNUBQXCACSLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)C(CNC(=O)CCC3=CC=CC=C3F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



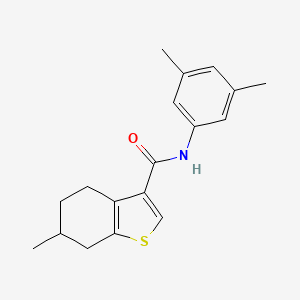
![6-[(4-Methoxyphenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbonitrile](/img/structure/B2630683.png)
![2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)acetamide](/img/structure/B2630687.png)
![N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2630688.png)

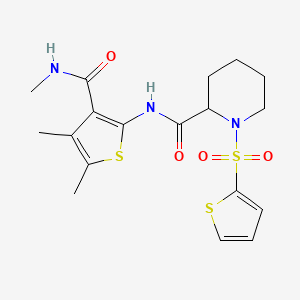
![7-[1-(2,6-Dimethylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2630691.png)
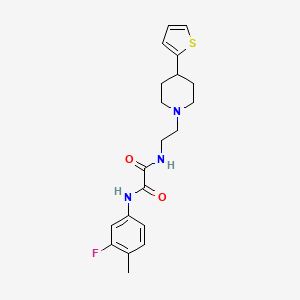
![2-[2-(3,5-dimethylpyrazol-1-yl)-4-methyl-6-oxopyrimidin-1-yl]-N-phenylacetamide](/img/structure/B2630693.png)
![[2-[(3-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4,5-triethoxyphenyl)methanone](/img/structure/B2630695.png)
